NO-Feng-PDiPPPi
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of NO-Feng-PDiPPPi involves the reaction of 2,6-bis(1-methylethyl)phenylamine with 1,3-propanediyl bis(chloroformate) under controlled conditions . The reaction is typically carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified through recrystallization to obtain a high-purity compound . Industrial production methods may involve scaling up this synthetic route with optimized reaction conditions to ensure consistent yield and quality .
Chemical Reactions Analysis
NO-Feng-PDiPPPi undergoes various types of chemical reactions, including:
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium or platinum . Major products formed from these reactions depend on the specific reagents and conditions used but often include derivatives with modified functional groups .
Scientific Research Applications
NO-Feng-PDiPPPi has a wide range of scientific research applications:
Mechanism of Action
The mechanism by which NO-Feng-PDiPPPi exerts its effects involves its ability to coordinate with metal ions, forming stable complexes that can act as catalysts in various chemical reactions . These complexes facilitate the activation of substrates, leading to increased reaction rates and selectivity . The molecular targets and pathways involved depend on the specific metal ion and reaction conditions used .
Comparison with Similar Compounds
NO-Feng-PDiPPPi is unique due to its chiral N, N-dioxide structure, which provides high enantioselectivity in catalytic reactions . Similar compounds include other chiral ligands such as BINAP (2,2’-bis(diphenylphosphino)-1,1’-binaphthyl) and TADDOL (α,α,α’,α’-tetraaryl-1,3-dioxolane-4,5-dimethanol) . this compound’s ability to form stable complexes with a wide range of metal ions sets it apart from these other ligands .
Properties
IUPAC Name |
(1R,2S)-N-[2,6-di(propan-2-yl)phenyl]-1-[3-[(1R,2S)-2-[[2,6-di(propan-2-yl)phenyl]carbamoyl]-1-oxidopiperidin-1-ium-1-yl]propyl]-1-oxidopiperidin-1-ium-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H60N4O4/c1-26(2)30-16-13-17-31(27(3)4)36(30)40-38(44)34-20-9-11-22-42(34,46)24-15-25-43(47)23-12-10-21-35(43)39(45)41-37-32(28(5)6)18-14-19-33(37)29(7)8/h13-14,16-19,26-29,34-35H,9-12,15,20-25H2,1-8H3,(H,40,44)(H,41,45)/t34-,35-,42+,43+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSIPSRQDLUKAGQ-TYTKKFCXSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)NC(=O)C2CCCC[N+]2(CCC[N+]3(CCCCC3C(=O)NC4=C(C=CC=C4C(C)C)C(C)C)[O-])[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)NC(=O)[C@@H]2CCCC[N@+]2(CCC[N@@+]3(CCCC[C@H]3C(=O)NC4=C(C=CC=C4C(C)C)C(C)C)[O-])[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H60N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
648.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.